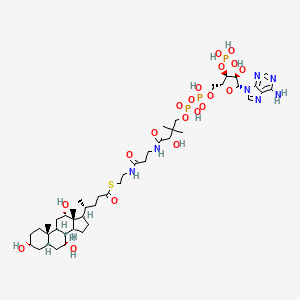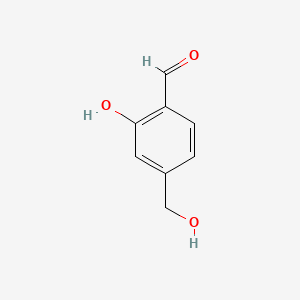
CDP-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
CDP-Glucose, also known as CDP-D-glucose or CDP-GLC, belongs to the class of organic compounds known as pyrimidine nucleotide sugars. These are pyrimidine nucleotides bound to a saccharide derivative through the terminal phosphate group. CDP-Glucose is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, CDP-glucose is primarily located in the cytoplasm.
CDP-alpha-D-glucose is a CDP-D-glucose having alpha-configuration at the anomeric centre. It is a conjugate acid of a CDP-alpha-D-glucose(2-).
Scientific Research Applications
Glycogen Synthesis
CDP-glucose has been found to be utilized by glycogenin, a self-glucosylating enzyme involved in glycogen synthesis. Although not a natural substrate, CDP-glucose is used at 70% of the rate of UDP-glucose, making it significant for understanding glycogen synthesis processes (Alonso et al., 1995).
Enzymatic Reactions in Bacteria
CDP-D-glucose 4,6-dehydratase, an enzyme found in Yersinia pseudotuberculosis, catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxyglucose. This reaction is crucial in the biosynthesis of primary antigenic determinants in bacteria (Vogan et al., 2004).
Biosynthesis of 3,6-Dideoxyhexoses
CDP-4-keto-3,6-dideoxy-d-glucose, synthesized from CDP-4-keto-6-deoxy-d-glucose, plays a role in the biosynthesis of 3,6-dideoxyhexoses in bacteria like Salmonella and Pasteurella pseudotuberculosis (Rubenstein & Strominger, 1974).
Role in Polysaccharide Precursor Formation
CDP-glucose is involved as a direct or indirect precursor of polysaccharides in microorganisms. It's converted to CDP-4-keto-6-deoxyglucose by CDP-glucose dehydratase, a reaction crucial in biochemistry and microbiology (Bevill, 1974).
Glucose Biosensors
The use of CDP-glucose in the development of glucose biosensors has been explored. For instance, a study utilized a film of condensation α-cyclodextrin polymer with immobilized glucose oxidase for glucose amperometric biosensors (Kutner et al., 1994).
Cerebral Glucose Metabolism
CDP-choline, related to CDP-glucose, has shown effects on neurologic deficits and cerebral glucose metabolism in rat models of cerebral ischemia (Kakihana et al., 1988).
Epimerization Reactions
A CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus catalyzes C-2 epimerization in nucleotide-activated forms of d-glucose, including CDP-glucose. This expands the enzyme repertoire for sugar nucleotide epimerization (Rapp et al., 2020).
properties
CAS RN |
2906-23-2 |
|---|---|
Product Name |
CDP-glucose |
Molecular Formula |
C15H25N3O16P2 |
Molecular Weight |
565.32 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |
InChI Key |
CGPHZDRCVSLMCF-JZMIEXBBSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |
physical_description |
Solid |
synonyms |
CDP-D-glucose CDP-glucose cytidine diphosphate-glucose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




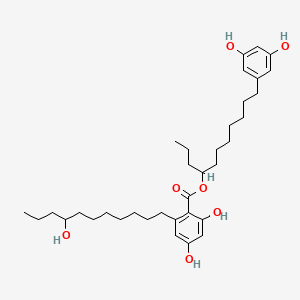
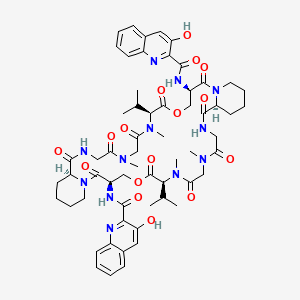
![2-[(2-Nitrophenyl)methylthio]-1,3-benzoxazole](/img/structure/B1212531.png)
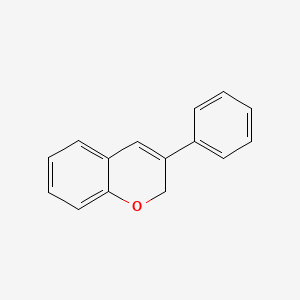
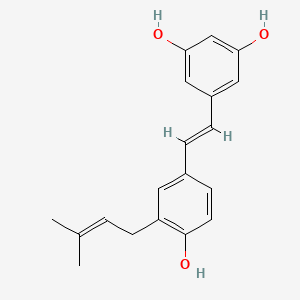
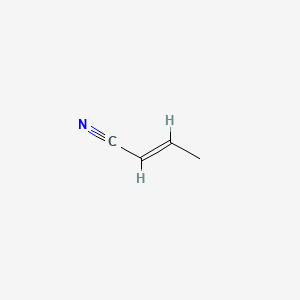
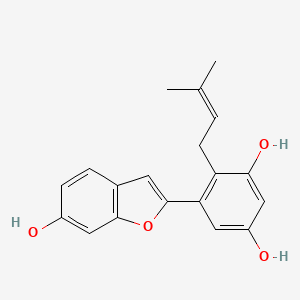
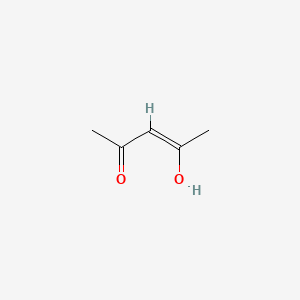

![2-[[5-[4-(1-piperidinylsulfonyl)phenyl]-1H-1,2,4-triazol-3-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B1212541.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-5-[4-(4-methoxyphenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B1212542.png)
